シメチジン不純物3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

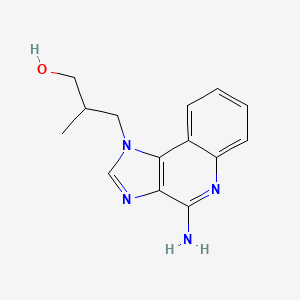

Cimetidine Impurity 3, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a compound related to Cimetidine . Its molecular formula is C5H8N2O and has a molecular weight of 112.1 .

Synthesis Analysis

The synthesis of Cimetidine and its impurities has been studied extensively. The impurities were isolated from crude cimetidine using normal-phase preparative HPLC . The structures of the impurities were revealed through 1H and 13C NMR and mass spectrometric investigations .Molecular Structure Analysis

The molecular structure of Cimetidine Impurity 3 was determined through various spectroscopic techniques, including 1H and 13C NMR and mass spectrometry .Physical And Chemical Properties Analysis

Cimetidine Impurity 3 is described as a white to off-white crystalline powder . It is slightly soluble in water, soluble in ethanol, and practically insoluble in methylene chloride .科学的研究の応用

医薬品二次標準物質

シメチジン不純物3は、シメチジン不純物Eとしても知られており、医薬品二次標準物質として使用されます {svg_1}. これは、認定基準物質(CRM)であり、品質管理と製薬研究所で使用されます {svg_2}. これは、社内ワーキングスタンダードの準備に代わる、便利で費用対効果の高い選択肢を提供します {svg_3}.

製薬における方法開発

この化合物は、製薬リリース試験や製薬方法開発など、いくつかの分析アプリケーションで使用するために適しています。これは、定性的および定量的分析のためのものです。 {svg_4}. これは、USP、EP、およびBP一次標準物質へのマルチトレーサビリティを提供します(入手可能な場合)。 {svg_5}.

食品および飲料品質管理

This compoundは、食品および飲料品質管理試験にも使用できます {svg_6}. これは、これらの業界の校正要件に使用できます {svg_7}.

急性外因性アトピー性皮膚炎における補助療法

研究により、シメチジンは急性外因性アトピー性皮膚炎(AD)の治療における補助療法として使用できることが示されています {svg_8}. これは免疫調節作用があり、ADの重症度と血清IgEレベルを低下させ、慢性ADへの進行を防ぐことができます {svg_9}.

抗癌活性

H2Rアンタゴニストであるシメチジンは、ヒスタミン媒介免疫調節を妨げ、抗癌活性を持つ可能性があります {svg_10}. これは、結腸癌における抗PD-L1の抗癌効果に対する影響について研究されています {svg_11}.

作用機序

Target of Action

Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .

Biochemical Pathways

The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .

生化学分析

Biochemical Properties

Cimetidine Impurity 3, like Cimetidine, may interact with various enzymes and proteins. Cimetidine is known to inhibit the binding of DHT and other androgens on the cytosolic androgen receptor . It’s plausible that Cimetidine Impurity 3 might have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Cimetidine has been shown to have powerful stimulatory effects on the effector functions of various immune cells, such as neutrophils, monocytes, macrophages, dendritic cells, and T cells . It’s possible that Cimetidine Impurity 3 may have similar effects on these cells.

Molecular Mechanism

Cimetidine works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid

Dosage Effects in Animal Models

Cimetidine has shown potential teratogenic effects in animal models

Metabolic Pathways

Cimetidine is metabolized by the cytochrome P-450 system, and its binding to P-450 inhibits the enzymic system’s activity by 45%, usually leading to the reduced metabolism of xenobiotics by the liver

Transport and Distribution

Cimetidine is known to have extensive uptake into kidney, lung, and muscle tissues

Subcellular Localization

Cimetidine is known to distribute into the cerebrospinal fluid (CSF) at a ratio of 0.1 to 0.2 compared with plasma

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cimetidine Impurity 3 involves the reaction of 2-cyano-1-methylguanidine with 2-chloro-5-nitrobenzoic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "2-cyano-1-methylguanidine", "2-chloro-5-nitrobenzoic acid", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in a suitable solvent, such as methanol.", "Step 2: Add a base, such as sodium hydroxide, to the solution.", "Step 3: Dissolve 2-chloro-5-nitrobenzoic acid in a separate solution.", "Step 4: Add the solution of 2-chloro-5-nitrobenzoic acid to the solution of 2-cyano-1-methylguanidine and base.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Isolate the product by filtration or other suitable means.", "Step 7: Purify the product by recrystallization or other suitable means." ] } | |

CAS番号 |

208447-53-4 |

分子式 |

C11H20N8S2 |

分子量 |

328.46 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

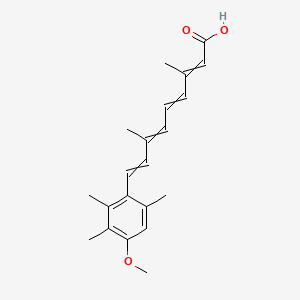

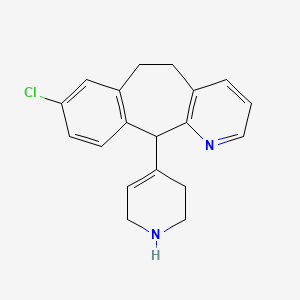

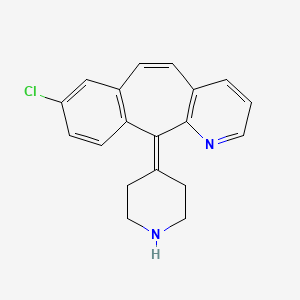

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)

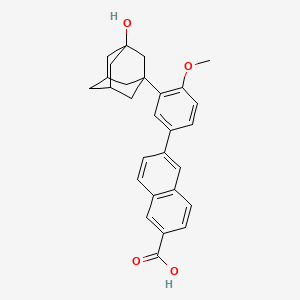

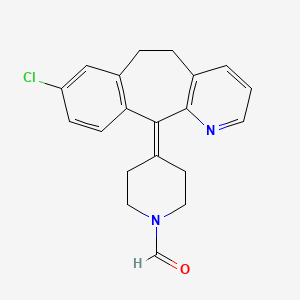

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)